molecular formula C₈H₁₃N₃O₂ B1145973 ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1002651-84-4

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1145973
CAS No.: 1002651-84-4
M. Wt: 183.21
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets due to the presence of the pyrazole ring . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biochemical reactions , but the specific pathways affected by this compound are yet to be elucidated.

Result of Action

As a biochemical reagent, it is used in life science research, and its specific effects at the molecular and cellular level are subjects of ongoing investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound at 2-8°C and protect it from light . These conditions help maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-amino-1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFTFRNYGOITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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